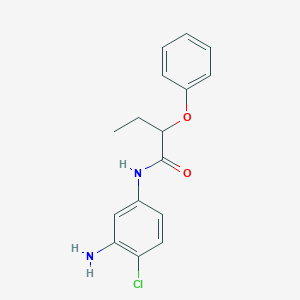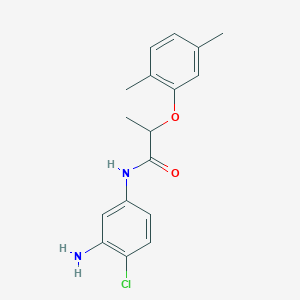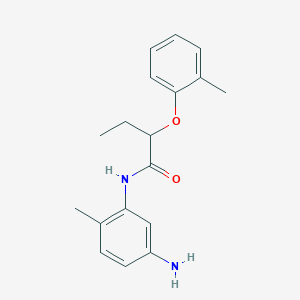
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride
概要
説明
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride is a biochemical compound used primarily in proteomics research. It has a molecular formula of C10H11N3O2•2HCl and a molecular weight of 278.14 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride involves multiple steps, starting from the appropriate benzimidazole derivative. The process typically includes:
Formation of the benzimidazole core: This is achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the amino group: The amino group is introduced via nitration followed by reduction.
Addition of the dihydroxy-propionic acid moiety: This step involves the reaction of the benzimidazole derivative with a suitable dihydroxy-propionic acid precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or continuous flow reactors: To ensure consistent reaction conditions.
Purification steps: Including crystallization, filtration, and drying to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.
Major Products
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In proteomics research for studying protein interactions and functions.
Industry: Used in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism of action of 3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include:
Protein binding: The compound can form complexes with proteins, altering their conformation and activity.
Enzyme inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
類似化合物との比較
Similar Compounds
3-(5-Amino-1H-benzoimidazol-2-yl)-propionic acid dihydrochloride: Similar structure but lacks the dihydroxy-propionic acid moiety.
3-(5-Amino-1H-benzoimidazol-2-yl)-propan-1-ol dihydrochloride: Similar structure with a propanol group instead of the dihydroxy-propionic acid moiety.
Uniqueness
3-(5-Amino-1H-benzoimidazol-2-YL)-2,3-dihydroxy-propionic acid dihydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its dihydroxy-propionic acid moiety allows for unique interactions with biological molecules, making it valuable in research applications.
特性
IUPAC Name |
3-(6-amino-1H-benzimidazol-2-yl)-2,3-dihydroxypropanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4.2ClH/c11-4-1-2-5-6(3-4)13-9(12-5)7(14)8(15)10(16)17;;/h1-3,7-8,14-15H,11H2,(H,12,13)(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZKJIANXSPWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(C(C(=O)O)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)

![3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1391248.png)

